molecular formula C7H10O B3058787 2-Methylenecyclohexanone CAS No. 91862-67-8

2-Methylenecyclohexanone

Cat. No.: B3058787
CAS No.: 91862-67-8
M. Wt: 110.15 g/mol
InChI Key: VYTPDQSCOXJDJM-UHFFFAOYSA-N
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Description

2-Methylenecyclohexanone (CAS 91862-67-8) is a high-value cyclic α,β-unsaturated ketone that serves as a pivotal building block in advanced organic synthesis. Its core structure features a carbonyl group conjugated with an exocyclic methylene group, creating a reactive motif that is electrophilic at the β-carbon . This conjugation allows for electron delocalization, making the compound an excellent substrate for Michael additions, Diels-Alder reactions, and Robinson annulations, which are foundational methods for constructing complex molecular architectures and natural product motifs . A significant application of this compound is in stereoselective synthesis, particularly in enzymatic reductions using enzymes like Old Yellow Enzymes (OYEs), where it can be converted to (R)-2-methylcyclohexanone with high selectivity . Furthermore, its reactivity profile extends to being a key intermediate in the synthesis of heterocyclic compounds and other complex organic molecules. The compound can be synthesized via established pathways such as the Wittig reaction of cyclohexanone or the dehydrohalogenation of 2-halocyclohexanone derivatives . Commercially, this compound has also been identified in virtual screening as a core structural component of novel ligands, such as ZINC07333416, demonstrating potential for protease inhibition and highlighting its relevance in medicinal chemistry research . This compound is offered for research applications and is strictly for professional use in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylidenecyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTPDQSCOXJDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467139
Record name Cyclohexanone, methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91862-67-8
Record name Cyclohexanone, methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Methylenecyclohexanone

Established Synthetic Pathways

Wittig Reaction-Based Synthesis

The Wittig reaction stands as a cornerstone in olefination chemistry, providing a reliable method for the conversion of carbonyl compounds to alkenes. masterorganicchemistry.comorganic-chemistry.org The synthesis of 2-methylenecyclohexanone via this pathway involves the reaction of cyclohexanone (B45756) with a phosphorus ylide. vedantu.com

The journey to the ylide begins with the formation of a phosphonium (B103445) salt. This is typically achieved through the SN2 reaction of a phosphine, most commonly triphenylphosphine (B44618), with an alkyl halide. libretexts.orglibretexts.org For the synthesis of the requisite ylide for this compound, methyltriphenylphosphonium (B96628) bromide is a common precursor. orgsyn.org This salt is prepared by reacting triphenylphosphine with methyl bromide. orgsyn.org

The crucial step of ylide generation involves the deprotonation of the phosphonium salt. masterorganicchemistry.com The hydrogen atoms on the carbon adjacent to the positively charged phosphorus atom exhibit enhanced acidity, allowing for their removal by a strong base. libretexts.org Common bases employed for this purpose include n-butyllithium (n-BuLi) and sodium amide (NaNH₂). masterorganicchemistry.com The reaction of methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous solvent such as ether generates the reactive methylenetriphenylphosphorane (B3051586) ylide. orgsyn.org

Table 1: Reagents for Ylide Generation

Phosphonium Salt Base Solvent Ylide
Methyltriphenylphosphonium bromide n-Butyllithium Anhydrous Ether Methylenetriphenylphosphorane
Methyltriphenylphosphonium bromide Sodium amide Liquid Ammonia Methylenetriphenylphosphorane

This table presents common combinations of phosphonium salts, bases, and solvents used to generate the necessary ylide for the synthesis of this compound.

Once generated, the ylide acts as a potent nucleophile, with the carbanionic center readily attacking the electrophilic carbonyl carbon of cyclohexanone. masterorganicchemistry.comvedantu.com This nucleophilic addition leads to the formation of a betaine (B1666868) intermediate, a species with adjacent positive and negative charges. organic-chemistry.orgpsgcas.ac.in This intermediate is transient and rapidly undergoes ring closure to form a four-membered oxaphosphetane. organic-chemistry.orglibretexts.org

Dehydrohalogenation of 2-Halocyclohexanone Derivatives

Another classical and effective strategy for introducing unsaturation is through elimination reactions. The dehydrohalogenation of 2-halocyclohexanone derivatives provides a direct route to this compound.

A common approach involves the bromination of a suitable cyclohexanone precursor followed by dehydrobromination. For instance, 2-methylcyclohexanone (B44802) can be subjected to bromination. The subsequent removal of hydrogen bromide from the resulting 2-bromo-2-methylcyclohexanone (B3417326) yields this compound. The bromination step can be initiated under various conditions, including the use of bromine under UV light for free-radical bromination.

Table 2: Bromination and Dehydrobromination Reaction Components

Starting Material Brominating Agent Base for Dehydrobromination Product
2-Methylcyclohexanone Bromine (Br₂) Potassium Hydroxide (B78521) (KOH) This compound

This table outlines typical reagents used in the bromination-dehydrobromination sequence to synthesize this compound.

The elimination of a hydrogen halide from the α-halocyclohexanone is typically facilitated by a base. The choice of base can influence the efficiency and outcome of the reaction. Strong bases like potassium hydroxide (KOH) in an alcoholic solvent are effective in promoting the β-elimination of HBr. Other bases such as pyridine (B92270) or collidine can also be employed. orgsyn.org The use of lithium chloride in dimethylformamide has also been reported as an effective method for dehydrochlorination of 2-chloro-2-methylcyclohexanone (B81787) to produce the isomeric 2-methyl-2-cyclohexenone. orgsyn.org The reaction mechanism for this elimination is typically E2 (bimolecular elimination), where the base abstracts a proton from the carbon adjacent to the halogen-bearing carbon, and the halide ion is expelled simultaneously, forming the double bond. libguides.com

Lithium Chloride Method Adaptation

A notable method for the synthesis of α,β-unsaturated ketones, such as 2-methyl-2-cyclohexenone, involves the dehydrohalogenation of an α-haloketone, a process that can be adapted for the synthesis of exocyclic α,β-unsaturated ketones like this compound. One such adaptation employs lithium chloride in dimethylformamide. orgsyn.org This approach is a modification of the method developed by Holysz. orgsyn.org

The synthesis begins with the chlorination of 2-methylcyclohexanone to produce 2-chloro-2-methylcyclohexanone. orgsyn.org The subsequent dehydrohalogenation is carried out by heating the crude 2-chloro-2-methylcyclohexanone with lithium chloride in dimethylformamide. orgsyn.org The reaction mixture is heated to 100°C, and the temperature of the reaction rises before stabilizing. orgsyn.org Following the reaction, the mixture is cooled and worked up to isolate the desired product. orgsyn.org The use of lithium chloride in this context provides an effective means for the elimination of hydrogen chloride to form the carbon-carbon double bond. orgsyn.org

Reactant Reagents Solvent Temperature Product Reference
2-Chloro-2-methylcyclohexanoneLithium ChlorideDimethylformamide100°C2-Methyl-2-cyclohexenone orgsyn.org

This table describes the synthesis of an analog, 2-methyl-2-cyclohexenone, illustrating the utility of the lithium chloride method.

Oxidation of 2-Methylcyclohexene Derivatives

The controlled oxidation of derivatives of 2-methylcyclohexene presents a potential route to this compound. This strategy relies on the selective cleavage of the endocyclic double bond of a 2-methylcyclohexene derivative, followed by manipulation of the resulting functional groups to generate the exocyclic methylene (B1212753) ketone.

Ozonolysis-Reduction Strategies

One of the primary methods for the oxidative cleavage of alkenes is ozonolysis. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, a strategy could involve the ozonolysis of 1-methyl-2-methylenecyclohexane (B13784085). A more direct, though challenging, approach involves the controlled ozonolysis of 2-methylcyclohexene itself.

The general mechanism of ozonolysis involves the reaction of an alkene with ozone (O₃), typically at low temperatures such as -78°C, to form an unstable primary ozonide (molozonide). acs.org This intermediate rapidly rearranges to a more stable secondary ozonide (ozonide). libretexts.orgacs.org The ozonide can then be worked up under reductive conditions to yield aldehydes or ketones. masterorganicchemistry.com For the synthesis of this compound from a suitable precursor, a reductive workup would be essential to prevent over-oxidation to carboxylic acids. masterorganicchemistry.com Common reducing agents for this purpose include dimethyl sulfide (B99878) (DMS) or zinc and acetic acid. libretexts.org

A specific ozonolysis-reduction strategy for producing this compound involves treating 2-methylcyclohexene with ozone, which cleaves the double bond to form an intermediate diketone. This intermediate is then selectively reduced, for instance with sodium borohydride (B1222165) (NaBH₄), to yield this compound while preserving the methylene group.

Starting Material Step 1 Reagent Step 2 Reagent Intermediate Final Product Reference
2-MethylcyclohexeneOzone (O₃)Sodium Borohydride (NaBH₄)DiketoneThis compound
Challenges in Selective Oxidation

Achieving the desired product selectivity often requires careful control of reaction conditions and the choice of oxidizing and reducing agents. researchgate.net For instance, in the ozonolysis-reduction strategy, the stoichiometry of the reducing agent must be precisely controlled to ensure the selective reduction of one ketone group over the other in the diketone intermediate and to prevent the reduction of the target methylene ketone. Furthermore, many oxidation reactions generate toxic metal waste and can lead to contamination of the final product. researchgate.net The development of cleaner, more selective oxidation methods remains a significant area of research. acs.org

Emerging and Specialized Synthetic Approaches

Recent advancements in synthetic methodology have introduced novel approaches for the synthesis of this compound, focusing on photocatalysis and the strategic use of classic reactions like the Mannich reaction.

Photocatalytic Dehydrogenation Methodologies

Photocatalytic dehydrogenation has emerged as a promising method for the synthesis of α,β-unsaturated compounds. springernature.comchemrxiv.org This technique utilizes visible-light catalysis to directly dehydrogenate a saturated precursor. In the case of this compound, the starting material is 2-methylcyclohexanone.

The process typically involves a photocatalyst, such as a ruthenium-based complex (e.g., Ru(bpy)₃²⁺), which, upon absorbing light, can abstract hydrogen atoms to form the methylene group. This method offers several advantages, including the use of ambient temperature and pressure, and it can be performed without a solvent. Preliminary studies have reported yields in the range of 60–70%. The ability of an excited photocatalyst to engage in both reductive and oxidative chemistry makes it a powerful tool for such transformations. nih.gov

Starting Material Catalyst Energy Source Conditions Yield Reference
2-MethylcyclohexanoneRuthenium-based photocatalyst (e.g., Ru(bpy)₃²⁺)Visible LightAmbient temperature and pressure, solvent-free60-70%

Mannich Reaction as a Precursor Route

The Mannich reaction is a three-component condensation reaction involving an enolizable ketone or aldehyde, an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia. wikipedia.orgtaylorandfrancis.com The product of this reaction is a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.orgbyjus.com

While the Mannich reaction does not directly produce this compound, it serves as a crucial precursor route. chegg.com The synthesis begins with the reaction of cyclohexanone, formaldehyde, and a secondary amine (like dimethylamine) to form the corresponding Mannich base. gijash.com This Mannich base can then undergo an elimination reaction to form the α,β-unsaturated enone. gijash.com This elimination is often achieved by heating the Mannich base or by converting the amine to a better leaving group, for example, by quaternization with an alkyl halide followed by treatment with a base. This sequence provides a reliable pathway to α-methylene ketones. gijash.com

Dimerization and Oligomerization Observations during Synthesis

The synthesis of this compound is often accompanied by the formation of dimers and, to a lesser extent, oligomers. This reactivity is inherent to its structure as a conjugated α,β-unsaturated ketone, which makes the monomer susceptible to self-reaction, particularly under the conditions of its synthesis or upon standing.

Dimerization

The most commonly observed side reaction during the synthesis and storage of this compound is its dimerization. This process is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, where one molecule of this compound acts as the diene and a second molecule serves as the dienophile. mit.edunih.govacs.org

In this reaction, the conjugated diene system (the C=C-C=O of one molecule) reacts with the double bond (the dienophile of a second molecule) to form a new six-membered ring. The resulting product is a spirocyclic compound. The structure of the dimer has been identified as 3,4,5,6,7,8-hexahydro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-2'-one.

The formation of this dimer is a notable side reaction in several synthetic preparations of this compound. For instance, in one documented synthesis of 2-methyl-2-cyclohexenone, the dark, oily residue remaining after distillation of the main product was found to consist mainly of the this compound dimer. orgsyn.org From this residue, the dimer could be isolated in a significant yield of 23%. orgsyn.orgacs.org This indicates that the conditions of the reaction, which may include elevated temperatures during distillation, can promote the dimerization process. The monomer itself, upon standing, can gradually turn yellow and show an increase in its refractive index, changes that are indicative of this dimerization process. orgsyn.org

Table 1: Observed Dimerization of this compound

Synthetic Context Observation Yield of Dimer Reference
Residue from 2-methyl-2-cyclohexenone synthesisThe dark oily distillation residue was primarily composed of the dimer.23% orgsyn.orgacs.org
Storage of this compoundThe ketone gradually turns yellow and its refractive index increases upon standing.Not quantified orgsyn.org

Oligomerization

While the dimerization of this compound is well-documented, the formation of higher oligomers (trimers, tetramers, etc.) during its synthesis is not as frequently reported in the scientific literature. α,β-Unsaturated carbonyl compounds, in general, are known to be prone to polymerization due to their extended conjugation. wikipedia.org However, specific instances and detailed characterization of this compound oligomers as synthetic byproducts are scarce.

The general reactivity of α,β-unsaturated ketones suggests that under certain conditions, such as the presence of initiators or prolonged reaction times at elevated temperatures, further addition reactions could potentially lead to the formation of trimers and other oligomers. These reactions would likely proceed through mechanisms similar to the initial dimerization, such as sequential Michael additions or further cycloadditions. One study on the catalytic pyrolysis of plastic waste identified 1-methyl-2-methylenecyclohexane as a compound capable of undergoing oligomerization reactions. mdpi.com While this is a related structure, it highlights the potential for such cyclic methylene compounds to form larger chains under thermal stress. Another document briefly mentions a tetramer in the context of 2-methylenecyclohexane, though details of its formation during monomer synthesis are not provided. rsc.org

Chemical Reactivity and Transformation Mechanisms of 2 Methylenecyclohexanone

General Reactivity Principles

2-Methylenecyclohexanone is an α,β-unsaturated ketone, a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This structural arrangement dictates its chemical reactivity, making it susceptible to attack at multiple electrophilic sites.

The reactivity of this compound is fundamentally governed by its conjugated system, where the π-electrons of the carbonyl group (C=O) and the exocyclic methylene (B1212753) group (C=CH₂) are delocalized over the four-atom system. This conjugation creates a molecular orbital framework that influences the electron distribution across the molecule. The presence of the electron-withdrawing carbonyl group polarizes the π-system, leading to a significant electronic effect on the double bond. This delocalization can be represented by resonance structures, which illustrate the partial positive charges on both the carbonyl carbon and the β-carbon of the exocyclic double bond.

A key feature of the conjugated system in this compound is the creation of an electron-deficient β-carbon. The electronegative oxygen atom of the carbonyl group withdraws electron density through the conjugated π-system, rendering the β-carbon atom of the methylene group electrophilic. This electrophilicity makes the β-carbon a prime target for attack by nucleophiles. This type of reaction is known as a conjugate addition or Michael addition. The initial addition of a nucleophile to the β-carbon results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate typically occurs at the α-carbon, leading to the formation of a 2-methylcyclohexanone (B44802) derivative.

Specific Reaction Types and Products

While specific research detailing the oxidation of this compound is not extensively documented in readily available literature, the reactivity of its constituent functional groups—the exocyclic double bond and the ketone—allows for predictions of its behavior with various oxidizing agents. The exocyclic double bond is susceptible to oxidative cleavage and epoxidation.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to form an epoxide. This reaction would likely yield 1-oxaspiro[2.5]octan-4-one.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the exocyclic double bond to yield cyclohexan-1,2-dione and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield adipic acid and carbon dioxide.

Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃) would result in the syn-dihydroxylation of the exocyclic double bond, yielding 2-(hydroxymethyl)-2-hydroxycyclohexan-1-one.

A summary of expected oxidation products is presented in Table 1.

Oxidizing AgentExpected Major Product(s)Reaction Type
m-CPBA1-Oxaspiro[2.5]octan-4-oneEpoxidation
1. O₃, 2. (CH₃)₂SCyclohexan-1,2-dione, FormaldehydeOzonolysis (Reductive Workup)
1. O₃, 2. H₂O₂Adipic acid, Carbon dioxideOzonolysis (Oxidative Workup)
1. OsO₄, 2. NaHSO₃2-(Hydroxymethyl)-2-hydroxycyclohexan-1-oneSyn-dihydroxylation

The reduction of this compound can proceed via two main pathways: reduction of the carbonyl group to a hydroxyl group, or reduction of the carbon-carbon double bond. The selectivity of the reduction depends on the choice of reducing agent and reaction conditions.

Catalytic hydrogenation of α,β-unsaturated ketones can lead to the reduction of the carbon-carbon double bond, the carbonyl group, or both. The outcome is highly dependent on the catalyst, solvent, and reaction conditions. For exocyclic α,β-unsaturated ketones, selective hydrogenation of the double bond to yield the corresponding saturated ketone is often a desired transformation.

While specific studies on the catalytic hydrogenation of this compound are limited, research on analogous exocyclic α,β-unsaturated ketones has shown that high selectivities for the saturation of the double bond can be achieved using palladium on carbon (Pd/C) as a catalyst. The use of specific solvents and additives, such as pyridine (B92270), can further enhance this selectivity. Under these conditions, this compound would be expected to yield 2-methylcyclohexanone.

More forceful hydrogenation conditions, such as using a platinum catalyst (PtO₂) or higher hydrogen pressures and temperatures, would likely lead to the reduction of both the double bond and the carbonyl group, resulting in the formation of 2-methylcyclohexanol (B165396).

The expected products of the catalytic hydrogenation of this compound under different conditions are summarized in Table 2.

CatalystConditionsMajor Product
Pd/CToluene, 1 atm H₂, Pyridine2-Methylcyclohexanone
PtO₂Ethanol, High pressure H₂2-Methylcyclohexanol

Reduction Reactions

Stereoselective Enzymatic Reductions (e.g., Old Yellow Enzymes)

The bioreduction of α,β-unsaturated ketones, such as this compound, represents a powerful method for the synthesis of chiral compounds. A prominent class of enzymes utilized for this purpose is the Old Yellow Enzyme (OYE) family, which are flavin-dependent oxidoreductases. semanticscholar.orgnih.gov These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds, demonstrating high stereoselectivity. nih.gov The first member of this family, OYE1, was discovered in Saccharomyces pastorianus in 1932. nih.gov

The catalytic process involves the transfer of a hydride from a reduced flavin mononucleotide (FMNH₂) cofactor to the β-carbon of the unsaturated ketone, followed by protonation at the α-carbon. The stereochemical outcome of the reduction is determined by the specific binding orientation of the substrate within the enzyme's active site. nih.govrsc.org OYEs from different sources can exhibit opposite stereopreferences, allowing for access to both enantiomers of the reduced product. nih.gov For instance, certain OYEs may preferentially produce the (R)-enantiomer while others yield the (S)-enantiomer of the corresponding saturated ketone.

Research into the OYE superfamily has revealed a broad substrate scope and identified enzymes with enhanced catalytic activity and altered stereospecificity. biorxiv.org Structure-guided engineering and the mining of novel OYEs have been employed to switch the stereoselectivity of these biocatalysts, further expanding their synthetic utility. nih.gov The detailed understanding of the active site architecture and the substrate binding modes, often described as "left/right" binding, is crucial for rationalizing and predicting the stereochemical outcome of these bioreductions. nih.gov

Below is a table illustrating the typical stereoselectivity observed in the enzymatic reduction of α,β-unsaturated carbonyl compounds by different OYEs.

Enzyme SourceSubstrate TypePredominant Product EnantiomerEnantiomeric Excess (ee)
Saccharomyces pastorianus (OYE1)Cyclic Enone(R)>99%
Candida macedoniensisKetoisophorone(6R)-LevodioneHigh
Engineered OYE variantsVarious α,β-unsaturated ketones(S) or (R)Variable, often >95%

Nucleophilic Substitution Reactions involving the Methylene Group

The reactivity of α,β-unsaturated ketones like this compound is dominated by nucleophilic addition reactions rather than substitution at the methylene group. The conjugation of the exocyclic double bond with the carbonyl group creates an electrophilic system with two potential sites for nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon of the methylene group (C-7, the exocyclic carbon). libretexts.org Attack at these sites leads to 1,2-addition and 1,4-addition (conjugate addition) products, respectively. libretexts.org

While direct nucleophilic substitution at the methylene carbon is not a typical reaction pathway due to the absence of a leaving group, the concept of nucleophilic attack on this group is central to the mechanism of 1,4-conjugate addition. libretexts.orgpressbooks.pub In this process, a nucleophile adds to the methylene carbon, which breaks the C=C π-bond and pushes electron density onto the oxygen atom, forming an enolate intermediate. pressbooks.pub This enolate is then protonated, typically at the α-carbon, to yield the final saturated ketone product. pressbooks.pub

The general mechanism is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon (the methylene carbon).

Formation of Enolate Intermediate: The C=C π-bond electrons shift to form a C-C single bond, and the C=O π-bond electrons move to the oxygen atom, creating a resonance-stabilized enolate ion.

Protonation: A proton source (often from the solvent or added acid) protonates the enolate at the α-carbon to give the thermodynamically stable keto product. libretexts.org

Weaker nucleophiles, such as amines, water, and alcohols, generally favor 1,4-addition. pressbooks.pub This reactivity is a cornerstone of many synthetic transformations, including the Michael addition, where the nucleophile is an enolate. pressbooks.pub

Mechanistic Insights into Transformations

Acid-Catalyzed Dehydration Reaction Pathways

While this compound is already an unsaturated product, understanding the acid-catalyzed dehydration pathways of its precursors, such as 2-methylcyclohexanol, provides insight into the formation of the exocyclic double bond characteristic of its carbon skeleton. The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes and typically proceeds through an E1 or E2 elimination mechanism. acs.org

In the context of forming a methylenecyclohexane-type structure, the reaction of 2-methylcyclohexanol with a strong, non-nucleophilic acid like phosphoric acid serves as a relevant model. youtube.comthecatalyst.org The mechanism involves the following key steps:

Protonation of the Alcohol: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, an alkyloxonium ion. youtube.comlibretexts.org

Loss of Water: The alkyloxonium ion departs as a water molecule, generating a carbocation intermediate. youtube.comthecatalyst.org

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond.

The formation of an exocyclic double bond (to produce methylenecyclohexane) occurs when a proton is removed from the methyl group. This pathway competes with the removal of protons from the ring, which leads to the formation of the more substituted and often thermodynamically more stable endocyclic alkenes, 1-methylcyclohexene and 3-methylcyclohexene, in accordance with Zaitsev's rule. thecatalyst.org The distribution of these products can be influenced by reaction conditions such as time and temperature, reflecting a competition between kinetic and thermodynamic control. thecatalyst.org

Carbocation Formation and Rearrangements

Carbocation intermediates are central to many reactions involving the carbon skeleton of this compound, particularly in acid-catalyzed E1 reactions. acs.org The stability of the carbocation dictates the reaction pathway and can lead to molecular rearrangements. libretexts.org Carbocation stability follows the order: tertiary > secondary > primary. youtube.com

In the dehydration of 2-methylcyclohexanol, the initial loss of water from the protonated alcohol generates a secondary carbocation. thecatalyst.org This secondary carbocation can undergo a rearrangement to form a more stable tertiary carbocation via a 1,2-hydride shift. youtube.com

Pathway without Rearrangement:

The initial secondary carbocation can be deprotonated at an adjacent carbon. Removal of a proton from the methyl group yields methylenecyclohexane (B74748), while removal from the ring at C-6 yields 1-methylcyclohexene. thecatalyst.org

Pathway with Rearrangement:

Formation of Secondary Carbocation: As described above.

1,2-Hydride Shift: A hydrogen atom from an adjacent carbon, along with its bonding pair of electrons, migrates to the positively charged carbon. libretexts.org In the case of the carbocation formed from 2-methylcyclohexanol, a hydride shift from C-1 to C-2 would result in a more stable tertiary carbocation at C-1. thecatalyst.org

Deprotonation of Tertiary Carbocation: The resulting tertiary carbocation is then deprotonated to yield alkene products. This pathway primarily leads to the formation of 1-methylcyclohexene and 3-methylcyclohexene. thecatalyst.org

These rearrangements are common when a less stable carbocation can reorganize to a more stable one. libretexts.org Similar rearrangements involving the migration of alkyl groups (1,2-alkyl shifts) can also occur, driven by the same principle of forming a more stable carbocationic intermediate. youtube.com

Solvent Effects on Reaction Kinetics and Yields

The choice of solvent can significantly influence the rate, yield, and selectivity of chemical reactions involving ketones by stabilizing or destabilizing reactants, transition states, and products. chemrxiv.org Solvent properties such as polarity, proticity, and hydrogen-bonding ability play crucial roles. chemrxiv.org

In reactions involving charged intermediates, such as the carbocations formed during E1 dehydration or the enolates in 1,4-additions, polar solvents are particularly impactful.

Reaction Rates: Polar protic solvents (e.g., water, methanol) can stabilize charged transition states and intermediates through solvation, which can lower the activation energy and increase the reaction rate. arxiv.orgarxiv.org Conversely, non-polar solvents interact weakly with charged species, often resulting in slower reaction rates for polar reactions. arxiv.org For instance, the rate of tautomerization of 2-nitrocyclohexanone, a related cyclic ketone, is significantly influenced by solvent polarity, with polar solvents increasing the rate by stabilizing the transition state. researchgate.netrsc.org

Product Yields and Selectivity: Solvents can affect the equilibrium position of a reaction and the ratio of products formed. In the competition between 1,2- and 1,4-addition to α,β-unsaturated ketones, solvent polarity can influence the outcome. The differential solvation of the transition states leading to each product can favor one pathway over the other. chemrxiv.org

The following table shows the effect of solvent on the activation free energy (ΔG‡) for a representative SN2 reaction, illustrating the magnitude of solvent effects on reaction barriers.

SolventDielectric Constant (ε)Activation Free Energy (ΔG‡) (kcal/mol)
Gas Phase129.7
Cyclohexane (B81311)2.028.1
Benzene2.322.8
Acetonitrile37.523.2
Methanol32.723.9
Water80.125.1
Data adapted from a study on the Menshutkin reaction, illustrating the general principle of solvent effects on activation barriers. arxiv.org

Radical Substitution Mechanisms in Related Systems

While ionic reactions are common for this compound, radical mechanisms can be observed in related systems, particularly at the allylic position. The carbon adjacent to the exocyclic double bond in a methylenecyclohexane framework is an allylic position, which is susceptible to radical substitution. pearson.com

A classic example is the reaction of methylenecyclohexane with a low concentration of bromine (Br₂) under UV irradiation. pearson.com This reaction proceeds via a free-radical chain mechanism, not by ionic addition to the double bond.

The mechanism involves three stages:

Initiation: The reaction is initiated by the homolytic cleavage of the Br-Br bond by UV light, generating two bromine radicals (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the allylic position of the methylenecyclohexane ring. This is the rate-determining step and forms a resonance-stabilized allylic radical and a molecule of hydrogen bromide (HBr).

The allylic radical is a hybrid of two resonance structures, with the unpaired electron delocalized between the allylic carbon on the ring and the exocyclic methylene carbon.

This allylic radical then reacts with a molecule of Br₂, abstracting a bromine atom to form an allylic bromide product and regenerating a bromine radical, which continues the chain.

Termination: The reaction terminates when two radicals combine.

Due to the two resonance forms of the allylic radical, two different constitutional isomers of the allylic bromide product can be formed. pearson.com Similar radical reactions can occur with other α,β-unsaturated systems where an allylic hydrogen is available for abstraction.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate and Versatile Building Block

2-Methylenecyclohexanone serves as a pivotal intermediate and a versatile building block in the field of advanced organic synthesis. Its utility stems from the presence of two key reactive sites: the electrophilic carbonyl group and the conjugated exocyclic double bond. This α,β-unsaturated ketone system makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide array of nucleophiles. This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds at the β-position, introducing diverse functional groups and building complex molecular frameworks.

The exocyclic nature of the double bond in this compound offers unique stereochemical and regiochemical control in certain reactions compared to its endocyclic isomer, 2-methyl-2-cyclohexen-1-one. This feature makes it a valuable precursor for the synthesis of specific structural motifs that are challenging to access through other routes. Its ability to participate in various cycloaddition reactions further enhances its versatility, enabling the construction of polycyclic systems. The strategic importance of this compound is underscored by its application in the synthesis of complex natural products and other biologically active molecules.

Precursor in Complex Molecule Synthesis

The structure of this compound is amenable to a variety of chemical transformations, making it a highly adaptable building block for the synthesis of more complex molecules. The primary modes of reaction involve the electrophilic carbonyl carbon and the β-carbon of the α,β-unsaturated system.

One of the most significant reactions is the Michael addition , or conjugate addition, where nucleophiles add to the β-carbon of the exocyclic double bond. wikipedia.orgmasterorganicchemistry.com This reaction is highly efficient for forming new carbon-carbon bonds and is a cornerstone of synthetic organic chemistry. A wide range of nucleophiles, including enolates, organocuprates (Gilman reagents), amines, and thiols, can be employed to introduce diverse substituents. masterorganicchemistry.com

Another important transformation is the Diels-Alder reaction , where this compound can act as a dienophile. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for the construction of six-membered rings and bicyclic systems with high stereocontrol. wikipedia.orgyoutube.com The electron-withdrawing nature of the carbonyl group activates the double bond, making it a suitable dienophile for reaction with electron-rich dienes. youtube.com

The following table summarizes some of the key chemical modifications of this compound:

Table 1: Key Chemical Modifications of this compound

Reaction TypeReagent/ReactantProduct TypeSignificance
Michael AdditionEnolates, Organocuprates, Amines, Thiolsβ-Substituted CyclohexanonesFormation of C-C and C-Heteroatom bonds.
Diels-Alder ReactionConjugated Dienes (e.g., Butadiene, Cyclopentadiene)Bicyclic and Spirocyclic KetonesConstruction of complex polycyclic frameworks.
EpoxidationPeroxy acids (e.g., m-CPBA)Spiro-epoxycyclohexanonesIntroduction of a reactive epoxide ring for further functionalization.
HydrogenationH₂, Pd/C2-Methylcyclohexanone (B44802)Selective reduction of the exocyclic double bond.

The strategic application of this compound and its derivatives as precursors is evident in the total synthesis of complex natural products. A notable example is the synthesis of the marine diterpenoid (−)-cyanthiwigin F . nih.govorganic-chemistry.org While the synthesis does not start directly with this compound, a key intermediate is a 2,2-disubstituted cyclohexanone (B45756) derivative, which highlights the importance of this structural motif.

Pedagogical and Mechanistic Study Applications in Organic Chemistry

The synthesis of this compound provides an excellent pedagogical tool for illustrating the principles of regioselectivity in elimination reactions, specifically the competition between Zaitsev's and Hofmann's rules. libretexts.orgresearchgate.net The formation of an alkene from a substituted cyclohexane (B81311) can result in either the thermodynamically more stable, more substituted endocyclic alkene (the Zaitsev product) or the less stable, less substituted exocyclic alkene (the Hofmann product).

Zaitsev's rule predicts that in an elimination reaction, the major product will be the more substituted alkene. chemistrysteps.com In the context of forming a methyl-substituted cyclohexene, this would be 2-methyl-2-cyclohexen-1-one .

Hofmann's rule , on the other hand, predicts that when using a sterically hindered base or when the leaving group is bulky, the major product will be the less substituted alkene. libretexts.orgchemistrysteps.com In this case, the Hofmann product is This compound .

The synthesis of this compound can be achieved through various elimination reactions, and the choice of reagents and reaction conditions can be used to favor either the Zaitsev or the Hofmann product. For example, the use of a small, strong base like sodium ethoxide would be expected to favor the Zaitsev product, while a bulky base like potassium tert-butoxide would favor the formation of the Hofmann product, this compound, due to steric hindrance preventing the abstraction of the more sterically hindered internal proton. youtube.comyoutube.com This provides a practical and illustrative example for teaching the subtleties of elimination reaction mechanisms in an undergraduate organic chemistry curriculum.

This compound is a valuable substrate for studying reaction mechanisms, particularly isomerization and hydrolysis pathways of α,β-unsaturated ketones.

Isomerization: The exocyclic double bond of this compound can isomerize to the more thermodynamically stable endocyclic position to form 2-methyl-2-cyclohexen-1-one. This isomerization can be catalyzed by either acid or base and provides a clear example of a thermodynamically controlled process. The study of this reaction allows for the investigation of the factors that influence the stability of alkenes, such as the degree of substitution. Mechanistic studies can involve tracking the reaction progress using techniques like NMR spectroscopy to determine the kinetics and equilibrium position of the isomerization.

Hydrolysis: The reactivity of the α,β-unsaturated ketone system in this compound also makes it a subject for studying hydrolysis reaction pathways. Under certain conditions, particularly with the presence of specific functional groups, the molecule can undergo hydrolysis. For instance, if this compound were to be converted into an enol ether derivative, the subsequent acid-catalyzed hydrolysis to regenerate the ketone is a fundamental and well-studied reaction. The mechanism involves protonation of the double bond followed by nucleophilic attack of water and subsequent elimination of the alcohol. This provides a model system for understanding the hydrolysis of more complex enol ethers and related functional groups.

Catalysis and Reaction Engineering in 2 Methylenecyclohexanone Chemistry

Catalytic Roles in Synthetic Processes

Catalysis is fundamental to the efficient synthesis of 2-methylenecyclohexanone, providing pathways that are often more selective and operate under milder conditions than stoichiometric reactions. Enzymes, photocatalysts, and transition metal complexes each offer unique advantages in the construction and functionalization of this enone system.

Ene-reductases from the Old Yellow Enzyme (OYE) family are flavin-dependent enzymes known for their ability to catalyze the asymmetric reduction of activated carbon-carbon double bonds in α,β-unsaturated compounds. nih.gov While their primary recognized function is reduction, the reverse reaction—dehydrogenation to form α,β-unsaturated ketones—is also a documented capability, presenting a biocatalytic route to compounds like this compound. osti.govchemrxiv.org

The catalytic cycle for the reduction reaction involves the transfer of a hydride from a nicotinamide (B372718) cofactor (NAD(P)H) to the flavin mononucleotide (FMN) cofactor, which then delivers the hydride to the β-carbon of the enone substrate. mdpi.com For the reverse dehydrogenation reaction, an oxidized flavin cofactor is required, and molecular oxygen can serve as the terminal oxidant. osti.govchemrxiv.org Mechanistic studies suggest that this process can lead to the formation of the corresponding enone from a saturated ketone. osti.gov

The application of OYEs in the dehydrogenation of saturated ketones has been demonstrated. For instance, a thermostable OYE from Geobacillus kaustophilus (GkOYE) was found to catalyze the desaturation of various saturated cycloketones at elevated temperatures (70°C), producing the corresponding enones with conversions ranging from 6% to 71%. researchgate.net More recently, a screening of a diverse library of ene-reductases (EREDs) for the desymmetrizing dehydrogenation of 4,4-disubstituted cyclohexanones identified enzymes like CrS (from Trypanosoma cruzi) and GkOYE as optimal catalysts, achieving yields of 30% and 49% respectively, with high enantioselectivity. chemrxiv.org Through directed evolution, a variant of GkOYE was engineered to provide the desired cyclohexenone product in 96% yield. chemrxiv.org

The table below summarizes the performance of selected wild-type OYEs in the desymmetrizing dehydrogenation of 4-methyl-4-phenyl-cyclohexanone. chemrxiv.org

EnzymeOriginYield (%)Enantiomeric Ratio (e.r.)
CrS (TsOYE)Trypanosoma cruzi3098:2
GkOYEGeobacillus kaustophilus4998:2

These findings underscore the potential of enzymatic catalysis, particularly through enzyme engineering, to provide a green and highly selective method for the synthesis of chiral α,β-unsaturated cyclic ketones.

Photocatalysis has emerged as a powerful tool for organic synthesis, enabling the activation of molecules through light-induced electron transfer processes. In the context of this compound synthesis, photocatalysis offers a route for the dehydrogenation of the corresponding saturated precursor, 2-methylcyclohexanone (B44802), or for the direct α-methylenation of cyclohexanone (B45756).

Visible-light photocatalysis can be employed for the α-methylenation of ketones, which represents a direct method for constructing the α,β-unsaturated carbonyl moiety. rsc.org This approach often involves the generation of radical intermediates under mild conditions. While specific examples for this compound are not extensively detailed, the general strategy is applicable to cyclic ketones.

Another relevant photocatalytic transformation is the oxidation of cyclic alcohols to the corresponding ketones. For example, the selective photocatalytic oxidation of cyclohexanol (B46403) to cyclohexanone has been demonstrated using titanium dioxide (TiO2) as a photocatalyst. utwente.nl Kinetic studies of this reaction have shown that the process can be highly selective, avoiding over-oxidation to carbonates and carboxylates. utwente.nl This suggests that a similar photocatalytic dehydrogenation approach could be applied to 2-methylcyclohexanol (B165396) to yield 2-methylcyclohexanone, which could then potentially undergo further photocatalytic dehydrogenation to this compound. The photocatalytic oxidation of cyclohexane (B81311) itself to cyclohexanol and cyclohexanone has also been achieved using catalysts like tetraethylammonium (B1195904) tetrachloroferrate under visible and near-UV light, further highlighting the potential of photocatalysis in these transformations. mdpi.commdpi.com

The efficiency of these photocatalytic reactions is influenced by factors such as the choice of photocatalyst, solvent, light intensity, and the presence of an oxidizing agent, often molecular oxygen.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing a versatile toolkit for the formation and functionalization of carbon-carbon and carbon-heteroatom bonds. In the chemistry of this compound and related α,β-unsaturated ketones, transition metals such as palladium and rhodium play crucial roles in various synthetic strategies.

Rhodium-catalyzed reactions have been developed for the synthesis of cyclohexenones. One notable example is a [4+2] annulation of 4-alkynals with alkynes, which proceeds via a rhodium metallacycle intermediate to furnish functionalized cyclohexenones. nih.gov Additionally, rhodium(I) complexes are effective catalysts for the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, a reaction that can be significantly accelerated by the presence of a base. researchgate.net Rhodium catalysis has also been employed in the alkylation of aromatic ketones with α,β-unsaturated ketones, demonstrating the utility of these catalysts in C-C bond formation involving enone systems. mdpi.com Furthermore, rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds has been achieved with high enantioselectivity, a transformation relevant to the modification of this compound. rsc.org

Palladium-catalyzed reactions are widely used for the synthesis and functionalization of enones. The Heck reaction, a palladium-catalyzed vinylation, provides a method for the synthesis of protected α,β-unsaturated methyl ketones. nih.gov Palladium(II)-catalyzed aerobic dehydrogenation of ketones offers a direct route to cyclic enones. nih.gov Moreover, palladium catalysis is central to cross-coupling reactions like the Suzuki-Miyaura reaction, which can be used to introduce substituents onto the enone scaffold. mdpi.com For instance, the Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions, catalyzed by ferrocenylimine palladium(II) complexes, are powerful tools for C-C bond formation. mdpi.com The catalytic cycle of the Mizoroki-Heck reaction typically involves oxidative addition of an aryl halide to a Pd(0) species, followed by coordination and migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the active catalyst. mdpi.com

The table below provides examples of transition metal-catalyzed reactions relevant to enone systems.

Catalyst SystemReaction TypeSubstrate/ReagentProduct Type
Rhodium complex[4+2] Annulation4-Alkynal and alkyneCyclohexenone
Rhodium(I) complex1,4-Additionα,β-Unsaturated ketone and arylboronic acidβ-Aryl ketone
Palladium(II) complexHeck VinylationVinylic triflate and 2-hydroxyethyl vinyl etherProtected α,β-unsaturated methyl ketone
Palladium(II) complexAerobic DehydrogenationSaturated ketoneα,β-Unsaturated ketone

Engineered Synthesis Systems

The translation of catalytic discoveries into practical and scalable synthetic processes is a key focus of chemical engineering. For the synthesis of this compound, engineered systems such as continuous flow reactors and automated process control offer significant advantages in terms of efficiency, safety, and optimization.

Continuous flow chemistry, where reagents are continuously pumped through a reactor, has emerged as a powerful technology for chemical synthesis. nih.gov It offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety compared to traditional batch processes. d-nb.info

The synthesis of α,β-unsaturated ketones has been successfully demonstrated in continuous flow systems. For example, a continuous-flow hydration-condensation protocol has been developed for the synthesis of chalcones (a type of α,β-unsaturated ketone) from alkynes and aldehydes using a heterogeneous solid acid catalyst in a flow microwave reactor. d-nb.info This system allows for multigram-scale synthesis with operational simplicity. d-nb.info Another example is the multi-step continuous flow synthesis of β/γ-substituted ketones, which involves an initial photocatalyzed addition of an aldehyde to phenyl vinyl sulfone, followed by in-situ generation of an enone and subsequent Michael addition.

The advantages of flow chemistry are particularly evident in reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side product formation. The small volume of flow reactors enhances heat and mass transfer, and the continuous nature of the process allows for the safe handling of unstable intermediates. nih.gov These features make continuous flow a highly attractive platform for the synthesis of this compound, potentially enabling higher throughput and more consistent product quality.

The integration of automated process control with chemical reactors, particularly continuous flow systems, has revolutionized reaction optimization. nih.gov Autonomous self-optimizing flow reactors employ algorithms, often based on Bayesian optimization or other machine learning techniques, to explore a reaction parameter space and identify optimal conditions with minimal human intervention. mit.eduacs.org These systems typically incorporate real-time analytics, such as in-line NMR or HPLC, to monitor the reaction outcome and provide feedback to the control algorithm. magritek.commit.edu

This approach allows for the efficient optimization of multiple reaction variables simultaneously, including temperature, residence time, stoichiometry, and catalyst loading. For instance, a modular autonomous flow reactor has been used for the synthesis of the natural product carpanone, demonstrating the capability of these systems to handle complex chemical transformations. acs.org The optimization algorithm proposes experimental conditions, the automated system executes the experiment, and the analytical feedback is used to inform the next set of experiments, leading to a rapid convergence on the optimal conditions. acs.org

While a specific application to this compound synthesis has not been detailed, the principles of automated process control are directly applicable. An automated flow reactor could be used to optimize the catalytic dehydrogenation of 2-methylcyclohexanone or the α-methylenation of cyclohexanone by systematically varying the relevant parameters to maximize the yield and selectivity for this compound. This data-rich approach not only accelerates process development but also provides a deeper understanding of the reaction landscape. mit.edu

Catalyst Recycling Methodologies

The development of sustainable and economically viable synthetic routes for this compound and related α-methylene ketones necessitates the use of catalysts that can be efficiently recovered and reused. While specific research detailing catalyst recycling methodologies exclusively for the synthesis of this compound is limited in the public domain, the broader field of ketone functionalization provides insights into applicable techniques. The primary strategies for catalyst recycling are centered on the use of heterogeneous catalysts or the heterogenization of homogeneous catalysts, which facilitate easy separation from the reaction mixture.

Commonly employed methods for the recovery of solid-supported catalysts include simple filtration or centrifugation. For instance, in reactions involving related ketones, heterogeneous catalysts are often separated from the liquid reaction products by filtration, washed with a suitable solvent to remove any adsorbed species, and then dried before being used in subsequent reaction cycles.

Magnetically recoverable catalysts offer another efficient method for separation. nih.gov These catalysts typically consist of a magnetic core, such as iron oxide nanoparticles, coated with a shell that bears the active catalytic sites. nih.gov After the reaction is complete, the catalyst can be easily and rapidly separated from the reaction medium using an external magnetic field, which eliminates the need for filtration or centrifugation. nih.gov This method is particularly advantageous for reactions involving fine catalyst particles that might be difficult to separate by conventional filtration. nih.gov

The reusability of a catalyst is a critical factor in its practical application. Research in related areas, such as the ketalization of cyclohexanone, has demonstrated the potential for high catalyst reusability. For example, an 8-hydroxy-2-methylquinoline-modified H4SiW12O40 catalyst was shown to be reusable for multiple cycles without a significant loss of activity. rsc.orgnih.gov Similarly, in the reductive amination of cyclohexanone, a bimetallic Rh-Ni/SiO2 catalyst was successfully recycled and reused for four consecutive cycles, demonstrating good stability and sustained performance. mdpi.com

While detailed research findings on catalyst recycling specifically for this compound synthesis are not extensively available, the data from analogous reactions with cyclohexanone provide a strong indication of the potential for developing robust and recyclable catalytic systems for this important compound. The table below summarizes catalyst reusability data from reactions involving cyclohexanone, which can serve as a reference for future studies on this compound.

Table 1: Research Findings on Catalyst Recycling in Reactions Involving Cyclohexanone

CatalystReactionRecovery MethodNumber of CyclesOutcome
8-Hydroxy-2-methylquinoline-modified H4SiW12O40Ketalization of cyclohexanoneNot specifiedMultipleHigh potential for reusability with no significant loss in activity rsc.orgnih.gov
Rh-Ni/SiO2Reductive amination of cyclohexanoneFiltration4Maintained good stability and performance mdpi.com
Hydrotalcite/SBA-15 CompositeSynthesis of ε-Caprolactone from cyclohexanoneNot specifiedMultipleDemonstrates potential for reuse
Fe3O4 nanoparticlesSulfenylation of C–H bondsMagnetic separation5Maintained high catalytic activity nih.gov

Theoretical and Computational Chemistry Studies of this compound and Analogues

Computational chemistry provides powerful tools for understanding the intricate relationship between molecular structure, stability, and reactivity. In the case of α,β-unsaturated ketones like this compound, theoretical studies offer deep insights into conformational preferences, electronic structure, and spectroscopic properties that are often challenging to probe experimentally. This article explores the theoretical and computational investigations into this compound and its analogues, focusing on molecular structure, quantum chemical calculations, and predicted spectroscopic features.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.